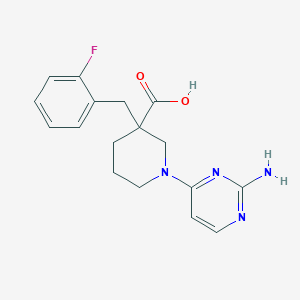![molecular formula C16H20ClN3OS B5481792 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5481792.png)
2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical properties. This compound is a member of the morpholine family and contains a chlorophenyl group and a thiadiazolylmethyl group. The synthesis method of this compound is complex and requires skilled chemists to produce it.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine has been found to have several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and has shown promise as a potential treatment for cancer. Additionally, this compound has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. This compound has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine in lab experiments include its potential as a treatment for cancer and inflammatory diseases. This compound has been found to inhibit the growth of cancer cells and has shown promise as a potential treatment for cancer. Additionally, this compound has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. The limitations of using this compound in lab experiments include its complex synthesis method and the need for skilled chemists to produce it.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine. One direction is the further study of its potential as a treatment for cancer and inflammatory diseases. Another direction is the study of its mechanism of action and how it inhibits the growth of cancer cells and reduces inflammation. Additionally, future studies could focus on improving the synthesis method of this compound to make it more accessible for research purposes. Finally, future studies could investigate the potential of this compound as a treatment for other diseases and conditions.
合成法
The synthesis method of 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine involves several steps. The first step is the synthesis of 4-isopropyl-1,2,3-thiadiazol-5-ylmethylamine by reacting 4-isopropyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride and then with methylamine. The second step involves the reaction of the resulting 4-isopropyl-1,2,3-thiadiazol-5-ylmethylamine with 4-chlorobenzaldehyde to form 2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine. This synthesis method is complex and requires skilled chemists to produce the compound.
科学的研究の応用
2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine has potential pharmaceutical properties and has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been found to inhibit the growth of cancer cells and has shown promise as a potential treatment for cancer. Additionally, this compound has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
2-(4-chlorophenyl)-4-[(4-propan-2-ylthiadiazol-5-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-11(2)16-15(22-19-18-16)10-20-7-8-21-14(9-20)12-3-5-13(17)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCEMFGYMGSCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)CN2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5481716.png)
![N-cyclopropyl-3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5481724.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(quinolin-8-yloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5481730.png)
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate](/img/structure/B5481748.png)

![4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5481763.png)
![(2-methoxyethyl)methyl({(2R,5S)-5-[(6-piperidin-1-ylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)amine](/img/structure/B5481780.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5481784.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481795.png)
![2-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5481801.png)

![methyl {[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5481816.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B5481821.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5481826.png)